3-(Pyridin-2-yl)propan-1-amine
Description
Significance and Research Trajectory of Pyridine-Containing Amines
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that feature prominently in medicinal chemistry and materials science. nih.govnih.gov The incorporation of a pyridine ring into a molecular structure can significantly influence its biological activity and physicochemical properties. nih.govnih.gov This has led to the development of a vast number of therapeutic agents containing this scaffold. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which is crucial for interactions with biological targets like enzymes and receptors. nih.gov
The research trajectory of pyridine-containing amines has been extensive, evolving from their initial use as simple building blocks to their application in the design of highly specific and potent bioactive molecules. nih.govnih.gov Their structural versatility allows for the synthesis of a wide array of derivatives with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govontosight.ai The ability of the pyridine nucleus to engage in π-π stacking interactions further enhances its utility in the design of molecules that bind to biological macromolecules.
In materials science, pyridine-containing compounds are investigated for their potential in creating novel polymers and coordination complexes. Their ability to act as ligands for metal ions is a key area of exploration, leading to the development of new catalysts and functional materials. unimi.it The introduction of an amine group to a pyridine-containing structure adds another layer of functionality, allowing for a different set of chemical modifications and interactions. cymitquimica.com
Rationale for Focused Investigation of 3-(Pyridin-2-yl)propan-1-amine
The focused investigation of this compound stems from its specific structural features, which make it a valuable synthon and a molecule of interest in its own right. Its structure consists of a pyridine ring linked to a primary amine through a three-carbon aliphatic chain. nih.gov This combination of a rigid aromatic heterocycle and a flexible basic side chain provides a unique scaffold for chemical elaboration.
Academically, this compound serves as a crucial building block in the synthesis of more complex molecules. The primary amine group is a versatile functional handle that can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions. The pyridine nitrogen offers a site for coordination with metal ions, making it a useful ligand in coordination chemistry.
The specific positioning of the amine group at the end of the propyl chain attached to the 2-position of the pyridine ring is of particular interest. This spatial arrangement influences the conformational flexibility of the molecule and its ability to interact with biological targets. Research into this specific isomer allows for a deeper understanding of structure-activity relationships within the broader class of pyridine-containing amines.
Scope and Objectives of Academic Inquiry
The academic inquiry into this compound is primarily focused on its synthesis, chemical reactivity, and its application as a precursor in the development of new compounds with potential utility in medicinal chemistry and materials science. The objectives of this research can be summarized as follows:
Synthetic Methodologies: Developing efficient and high-yielding synthetic routes to produce this compound and its derivatives. This includes the exploration of various catalysts and reaction conditions.
Chemical Reactivity and Properties: Characterizing the fundamental chemical and physical properties of the compound. nih.govsigmaaldrich.cn This involves studying its reactivity at both the amine and pyridine functionalities to understand how it can be used to build more complex molecular architectures.
Medicinal Chemistry Applications: Utilizing this compound as a starting material for the synthesis of novel compounds with potential biological activity. This includes its use as a scaffold to be elaborated into molecules targeting specific enzymes or receptors.
Ligand Development in Coordination Chemistry: Investigating the coordination behavior of this compound with various metal ions to create new complexes with potential catalytic or material applications. unimi.itresearchgate.net
The following tables provide a summary of the key properties of this compound and an overview of related compounds that provide context for its academic investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H12N2 | nih.gov |
| Molecular Weight | 136.19 g/mol | nih.gov |
| IUPAC Name | 3-pyridin-2-ylpropan-1-amine | nih.gov |
| CAS Number | 15583-16-1 | nih.gov |
Table 2: Overview of Related Pyridine-Containing Amines in Research
| Compound Name | Key Research Focus | Source |
|---|---|---|
| 3-(Pyridin-3-yloxy)propan-1-amine | Building block for complex organic molecules, potential antimicrobial and anticancer properties. | |
| 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine | Scaffold for developing new pharmaceuticals and luminescent materials. | evitachem.com |
| N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine | Investigated for its potential in medicinal chemistry and materials science due to its structural features. | cymitquimica.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-(Pyridin-3-yloxy)propan-1-amine |
| 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
| N-methyl-1-(3-methylpyridin-2-yl)propan-2-amine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRJDSEKCYZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390198 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15583-16-1 | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Pathways for 3-(Pyridin-2-yl)propan-1-amine
Reductive amination, a cornerstone of amine synthesis, provides a direct and efficient route to this compound from pyridine-2-carbaldehyde. nih.govnih.gov This one-pot reaction typically involves the initial formation of an imine from the aldehyde and an amine source, followed by the in-situ reduction of the imine to the corresponding amine. masterorganicchemistry.comorganic-chemistry.org
The initial step in reductive amination is the condensation of pyridine-2-carbaldehyde with an amine, such as ammonia (B1221849), to form an imine. This reaction is often catalyzed by an acid, with p-toluenesulfonic acid (TosOH) being a common choice. operachem.com The acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration of the resulting hemiaminal intermediate is also facilitated by the acid catalyst, driving the equilibrium towards the formation of the imine. nih.gov The removal of water, often achieved by azeotropic distillation with a Dean-Stark apparatus or the use of drying agents, can further promote imine formation. operachem.com
The general mechanism for the acid-catalyzed formation of an imine from pyridine-2-carbaldehyde and ammonia is as follows:
Protonation of the carbonyl oxygen: The acid catalyst (H-A) protonates the oxygen atom of the carbonyl group of pyridine-2-carbaldehyde, increasing its electrophilicity.
Nucleophilic attack by ammonia: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, forming a protonated hemiaminal intermediate.
Proton transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms, forming a better leaving group (water).
Dehydration: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a protonated imine (iminium ion).
Deprotonation: A base (such as the conjugate base of the acid catalyst or another molecule of ammonia) removes the proton from the nitrogen atom to yield the final imine product and regenerate the acid catalyst.
| Step | Description | Key Intermediates |
| 1 | Protonation of Pyridine-2-carbaldehyde | Protonated aldehyde |
| 2 | Nucleophilic attack by Ammonia | Hemiaminal |
| 3 | Elimination of Water | Iminium ion |
| 4 | Deprotonation | Imine |
Once the imine is formed, it is reduced to the target amine, this compound. Several reducing agents are effective for this transformation.
Sodium Borohydride (B1222165) (NaBH₄): A widely used and versatile reducing agent, sodium borohydride is capable of selectively reducing imines in the presence of other functional groups. masterorganicchemistry.comresearchgate.netdss.go.th The reduction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). commonorganicchemistry.com It is crucial to allow for the complete formation of the imine before the addition of sodium borohydride, as it can also reduce the starting aldehyde. commonorganicchemistry.com Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) can be advantageous as they are less likely to reduce the aldehyde starting material. masterorganicchemistry.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni), to reduce the imine. youtube.comenamine.net Catalytic hydrogenation is often highly efficient and can be performed under various conditions. researchgate.net For pyridyl imines, iridium-based catalysts have also shown high efficiency in asymmetric hydrogenation. nih.gov The choice of catalyst and reaction conditions can influence the selectivity and yield of the reaction. researchgate.net
| Reducing Agent | Typical Conditions | Advantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature | Mild, selective for imines over some other functional groups. researchgate.netdss.go.th |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst | High efficiency, clean reaction with water as the only byproduct. enamine.netresearchgate.net |
An alternative synthetic route to this compound involves the nucleophilic substitution of a halide from a 3-(pyridin-2-yl)propyl halide precursor. In this approach, a suitable nitrogen-containing nucleophile, such as ammonia or an ammonia equivalent, displaces the halide to form the desired amine. libretexts.orglumenlearning.com
The reactivity of halopyridines in nucleophilic aromatic substitution is generally lower than that of their benzene (B151609) analogues, unless activated by electron-withdrawing groups. researchgate.net However, in the case of 3-(pyridin-2-yl)propyl halides, the substitution occurs at an aliphatic carbon, following standard SN2 reaction mechanisms. The direct use of ammonia as a nucleophile can lead to over-alkylation, resulting in the formation of secondary and tertiary amines. lumenlearning.comlibretexts.org To circumvent this, a large excess of ammonia can be used to favor the formation of the primary amine. lumenlearning.com Alternatively, protected forms of ammonia, such as the phthalimide (B116566) anion in the Gabriel synthesis, can be employed to ensure the selective formation of the primary amine. libretexts.org
| Nucleophile | Reaction Type | Key Considerations |
| Ammonia (NH₃) | SN2 | A large excess is often required to minimize polyalkylation. lumenlearning.com |
| Phthalimide Anion | Gabriel Synthesis | Provides a clean route to the primary amine, avoiding over-alkylation. libretexts.org |
Industrial methods for the synthesis of pyridine (B92270) and its derivatives, such as the Chichibabin pyridine synthesis, can be conceptually adapted for the preparation of more complex structures like this compound. wikipedia.org The Chichibabin synthesis involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form the pyridine ring. wikipedia.org
A plausible adaptation for synthesizing the carbon skeleton of this compound involves the condensation of a pre-formed pyridine derivative, such as pyridin-2-ylmethanol, with a suitable carbonyl compound like acetaldehyde. This type of aldol (B89426) condensation reaction, which involves the formation of a carbon-carbon bond, can be catalyzed by either acid or base. doubtnut.com The mechanism generally proceeds through the formation of an enolate from acetaldehyde, which then acts as a nucleophile, attacking the carbonyl-like functionality of an activated pyridin-2-ylmethanol derivative. Subsequent dehydration would lead to an unsaturated intermediate, which could then be further functionalized and reduced to afford the final propan-1-amine side chain. While direct industrial synthesis of this compound via this specific condensation is not widely documented, the principles of aldol condensation are fundamental in the industrial synthesis of various organic compounds and provide a viable conceptual pathway. nih.gov
Adaptations of Industrial-Scale Pyridine Ethanol Synthesis for 2-Pyridinyl Derivatives
Amination via Mitsunobu Reaction and Subsequent Deprotection
The synthesis of this compound can be effectively achieved through a two-step sequence involving a Mitsunobu reaction followed by deprotection. This method is a powerful tool for converting alcohols into primary amines. organic-chemistry.orgnih.gov The initial step involves the reaction of 3-(pyridin-2-yl)propan-1-ol with a nitrogen nucleophile, typically phthalimide, in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The Mitsunobu reaction proceeds with a clean inversion of stereochemistry if a chiral alcohol is used, although for the achiral 3-(pyridin-2-yl)propan-1-ol, this is not a factor. The reaction mechanism involves the activation of the alcohol by triphenylphosphine and the azodicarboxylate to form a good leaving group, which is then displaced by the phthalimide nucleophile in an Sₙ2 reaction. organic-chemistry.org
The resulting N-(3-(pyridin-2-yl)propyl)phthalimide intermediate is a stable, protected amine. The final step to obtain the desired primary amine is the deprotection of this intermediate. A common and effective method for cleaving the phthalimide group is through treatment with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. This process, known as the Gabriel synthesis, yields the free primary amine, this compound, and a phthalhydrazide (B32825) byproduct. organic-chemistry.org
Table 1: Reagents and Conditions for Mitsunobu Reaction and Deprotection
| Step | Reactants | Reagents | Solvent | Key Transformation |
| 1. Mitsunobu Reaction | 3-(Pyridin-2-yl)propan-1-ol, Phthalimide | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Tetrahydrofuran (THF) | Conversion of alcohol to N-alkylated phthalimide |
| 2. Deprotection | N-(3-(Pyridin-2-yl)propyl)phthalimide | Hydrazine hydrate (N₂H₄·H₂O) | Ethanol | Cleavage of phthalimide to yield the primary amine |
Multi-step Approaches (e.g., Grignard Reaction Followed by Nitrile Reduction)
A versatile multi-step approach for the synthesis of this compound involves the combination of a Grignard reaction with a subsequent nitrile reduction. This strategy allows for the construction of the carbon skeleton followed by the introduction of the amine functionality.
The synthesis can commence with a suitable pyridine-containing nitrile, such as 2-pyridinecarbonitrile. This nitrile can be reacted with a Grignard reagent, for instance, ethylmagnesium bromide (CH₃CH₂MgBr). The nucleophilic ethyl group of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine anion after an aqueous workup. libretexts.orgmasterorganicchemistry.com This imine can then be hydrolyzed under acidic conditions to yield a ketone. However, for the synthesis of the target amine, the intermediate imine or the corresponding ketone can be subjected to a reduction step.
A more direct approach involves the reduction of the nitrile group. For example, starting with 2-(2-cyanoethyl)pyridine, the nitrile can be reduced to the primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation. The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding the primary amine after an aqueous workup. libretexts.org
Alternatively, a Grignard reaction can be used to construct the carbon chain first, followed by a separate nitrile reduction step. For instance, a reaction between 2-picolyl chloride and a cyanide source could yield 2-pyridineacetonitrile. This can then be reacted with another Grignard reagent and subsequently reduced.
Table 2: Example of a Multi-step Synthesis via Nitrile Reduction
| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |
| 1. Alkylation | 2-Picoline | Strong base (e.g., LDA), Acrylonitrile | 4-(Pyridin-2-yl)butanenitrile | Carbon chain extension |
| 2. Reduction | 4-(Pyridin-2-yl)butanenitrile | Lithium aluminum hydride (LiAlH₄) | This compound | Reduction of nitrile to primary amine |
Novel and Emerging Synthetic Routes
Enantioselective Synthesis Strategies (e.g., Enamide Hydrogenation)
The development of enantioselective synthetic routes to chiral amines is of significant interest in medicinal chemistry. For analogues of this compound that may contain a stereocenter, enantioselective synthesis is crucial. One prominent strategy is the asymmetric hydrogenation of enamides. acs.org
This approach involves the synthesis of an enamide precursor, which is an N-acylated enamine. The key step is the catalytic asymmetric hydrogenation of the carbon-carbon double bond of the enamide, which establishes the stereocenter with high enantioselectivity. This reaction is typically catalyzed by transition metal complexes, often rhodium or ruthenium, with chiral phosphine (B1218219) ligands. acs.orgresearchgate.net
For a hypothetical synthesis of a chiral analogue of this compound, one could envision the synthesis of an appropriate pyridyl-substituted enamide. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). Following the asymmetric hydrogenation, the acyl group can be removed to afford the desired chiral primary amine.
Sustainable Synthesis Protocols and Green Chemistry Considerations
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. unife.itmdpi.com The principles of green chemistry can be applied to the synthesis of this compound to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. rsc.orgnih.gov
Key considerations for a greener synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. mdpi.com
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste. This is particularly relevant in reduction and oxidation reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
For instance, in the Mitsunobu reaction, the generation of triphenylphosphine oxide as a byproduct can complicate purification and adds to the waste stream. The development of catalytic versions of the Mitsunobu reaction or the use of reagents that allow for easier separation are areas of active research. wikipedia.org Similarly, for nitrile reductions, catalytic hydrogenation using heterogeneous catalysts is a greener alternative to using metal hydrides like LiAlH₄, which require stoichiometric amounts and careful quenching procedures.
Table 3: Green Chemistry Considerations for Synthesis
| Synthetic Step | Conventional Method | Greener Alternative | Green Chemistry Principle |
| Amine Synthesis | Mitsunobu reaction with stoichiometric PPh₃ | Catalytic Mitsunobu or enzymatic amination | Atom Economy, Catalysis |
| Nitrile Reduction | LiAlH₄ reduction | Catalytic hydrogenation (e.g., H₂/Raney Ni) | Waste Prevention, Safer Chemistry |
| Solvent Use | Chlorinated solvents (e.g., DCM) | Bio-based solvents, water, or solvent-free conditions | Safer Solvents |
Advanced Chemical Transformations and Derivatization Strategies
Oxidation Reactions of the Amine Moiety (e.g., to Imines or Nitriles)
The primary amine functionality of this compound allows for a variety of subsequent chemical transformations. Oxidation of the amine moiety can lead to the formation of imines or nitriles, which are valuable synthetic intermediates. organic-chemistry.orgresearchgate.net
The selective oxidation of a primary amine to an imine can be achieved under mild conditions. For example, reaction with an aldehyde or ketone will form an imine (Schiff base). The direct oxidation to an imine often requires specific catalysts to avoid over-oxidation. researchgate.net
Further oxidation can convert the primary amine into a nitrile. This transformation typically involves a two-step process where the amine is first oxidized to an imine, which is then further oxidized to the nitrile. A variety of oxidizing agents can be employed for this purpose, including hypervalent iodine reagents or metal-based catalysts in the presence of an oxidant. organic-chemistry.org The choice of reagent and reaction conditions is crucial to achieve the desired product selectively.
Reduction Reactions to Secondary or Tertiary Amines
The primary amine group of this compound can be converted to secondary or tertiary amines through reductive amination. wikipedia.orgmasterorganicchemistry.com This process, also known as reductive alkylation, involves the reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgyoutube.com This method is highly versatile for creating a wide variety of substituted amines. masterorganicchemistry.com
The reaction proceeds in two main steps:
Imine Formation: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the loss of a water molecule to form an imine (for primary amines) or an enamine (for secondary amines). youtube.comlibretexts.org This step is typically catalyzed by a small amount of acid. youtube.com
Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. libretexts.org
A variety of reducing agents can be employed for this transformation, with their selection depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective because it is a milder reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone or aldehyde, allowing for a convenient one-pot reaction. masterorganicchemistry.comyoutube.com
Catalytic hydrogenation over a supported metal catalyst is also an effective method for reductive amination. acsgcipr.org For instance, hydrogen gas with a platinum, palladium, or nickel catalyst can be used. wikipedia.org Amine-borane complexes, such as 2-picoline borane, are also stable and effective reagents for this purpose, especially on a larger scale. acsgcipr.org
The versatility of this reaction allows for the sequential addition of different alkyl groups to synthesize complex tertiary amines. masterorganicchemistry.comyoutube.com
Table 1: Common Reagents for Reductive Amination
| Reducing Agent | Carbonyl Source | Resulting Amine | Key Features |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde (R-CHO) | Secondary Amine | Selectively reduces iminium ions in the presence of carbonyls. masterorganicchemistry.comyoutube.com |
| Sodium Borohydride (NaBH₄) | Ketone (R₂C=O) | Secondary Amine | Common and effective reducing agent. masterorganicchemistry.comyoutube.com |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Aldehyde or Ketone | Secondary or Tertiary Amine | Considered a green chemistry approach. wikipedia.org |
| α-Picoline-Borane | Aldehyde or Ketone | Secondary or Tertiary Amine | Stable reagent suitable for various conditions, including in water. organic-chemistry.org |
Electrophilic Substitution Reactions of the Pyridine Ring (e.g., Halogenation)
The pyridine ring is an electron-deficient aromatic system, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. nih.govlibretexts.org This low reactivity is due to the electronegative nitrogen atom, which withdraws electron density from the ring carbons. libretexts.orglibretexts.org Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a positive charge on the ring and further deactivating it. libretexts.org
When electrophilic substitution on the pyridine ring does occur, it generally proceeds under harsh conditions and directs the incoming electrophile to the 3-position (meta to the nitrogen). libretexts.orglibretexts.org The intermediates for substitution at the 2- and 4-positions are highly disfavored because one of the resonance structures would place a positive charge directly on the electronegative nitrogen atom. libretexts.org
Halogenation: Direct halogenation of pyridine requires high temperatures and the use of a Lewis acid catalyst, such as FeCl₃ or AlCl₃. lumenlearning.commasterorganicchemistry.com The reaction is an electronically mismatched process due to the electron-poor nature of the pyridine ring. nih.gov These reactions often result in a mixture of regioisomers, though they are generally 3-selective. nih.gov
A modern approach to achieve 3-halogenation under milder conditions involves a "ring-opening, halogenation, ring-closing" strategy. nih.gov This method uses a modified Zincke reaction to temporarily open the pyridine ring into a more electron-rich azatriene intermediate. This intermediate can then readily undergo electrophilic halogenation with reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). Subsequent ring-closure reforms the 3-halopyridine. nih.gov
For this compound, the 2-alkyl substituent is an activating group, but the directing effects would compete. The powerful deactivation by the pyridine nitrogen remains the dominant factor, making electrophilic substitution challenging and likely to occur at the 3- or 5-position of the pyridine ring under forcing conditions.
Nucleophilic Substitution Reactions Involving the Pyridine Ring
In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNA). youtube.comyoutube.com This reactivity is particularly pronounced at the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.com
For nucleophilic substitution to occur, a good leaving group, typically a halide, must be present at the 2- or 4-position. youtube.com For example, 2-chloropyridine (B119429) readily reacts with nucleophiles like sodium methoxide (B1231860) to replace the chloride. youtube.com
In the absence of a leaving group, very strong nucleophiles can attack the pyridine ring in a reaction known as the Chichibabin reaction. youtube.com This reaction typically involves treating pyridine with sodium amide (NaNH₂) or potassium amide (KNH₂) at elevated temperatures. The amide anion (NH₂⁻) attacks the 2-position, and the reaction is driven to completion by the elimination of a hydride ion (H⁻). youtube.com The evolved hydrogen gas (H₂) makes the final step irreversible. youtube.com For a 2-substituted pyridine like this compound, this reaction would likely direct the incoming amino group to the 6-position.
Strategies for Derivatization to Enhance Analytical Performance
Derivatization is a common strategy in analytical chemistry to modify an analyte to improve its detection and separation characteristics. For a primary amine like this compound, derivatization can enhance its performance in techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
The primary goals of derivatization for this compound would be to:
Increase Volatility: For GC analysis, converting the polar amine group into a less polar, more volatile derivative (e.g., an N-silyl or N-acyl derivative) is necessary.
Improve Detectability: Attaching a chromophore or fluorophore allows for sensitive detection by UV-Vis or fluorescence detectors in HPLC.
Enhance Ionization Efficiency: For mass spectrometry, derivatization can introduce a readily ionizable group or a group with a specific fragmentation pattern, improving sensitivity and specificity. nih.gov
Improve Separation: Modifying the polarity of the molecule can improve its chromatographic behavior, leading to better peak shape and resolution.
Formation of Heterocyclic Compounds (e.g., Thiocarbamides)
The primary amine of this compound is a nucleophile that can be used to construct more complex heterocyclic systems. A prominent example is its reaction with thiocarbonyl-transfer reagents to form thioureas (thiocarbamides) or isothiocyanates. nih.govchemrxiv.org
One common method involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt in situ. nih.gov This salt can then be treated with a desulfurizing agent, such as iron(III) chloride, to yield the corresponding isothiocyanate. nih.gov These isothiocyanates are versatile intermediates in their own right, serving as building blocks for various other heterocyclic compounds. chemrxiv.org
Alternatively, the amine can react directly with an isothiocyanate (R-N=C=S) to form a substituted thiourea (B124793). This reaction is a straightforward nucleophilic addition of the amine to the central carbon of the isothiocyanate.
Derivatization for Spectroscopic Analysis (e.g., NMR, IR, Raman)
Derivatization can be employed to simplify or enhance the information obtained from spectroscopic analyses like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
For NMR spectroscopy , derivatization can help resolve overlapping signals or determine enantiomeric purity.
Chiral Derivatizing Agents (CDAs): To determine the enantiomeric purity of a chiral amine, it can be reacted with a CDA to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their signals can be integrated to quantify the enantiomeric excess (ee). A three-component system using a 2-formylphenylboronic acid, a chiral diol (like pinanediol), and the amine can form stable diastereomeric iminoboronate esters that are readily analyzed by ¹H NMR. acs.orgnih.gov
Fluorinated Reagents: Introducing a fluorine-containing group allows for analysis by ¹⁹F NMR. acs.org This is advantageous as ¹⁹F NMR spectra are often simple, have a wide chemical shift range, and lack background signals, enabling sensitive detection and quantification. acs.orgbath.ac.uk
For IR spectroscopy , derivatization of the primary amine to a secondary amide (by reaction with an acyl chloride) would result in characteristic changes. The N-H stretching bands of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) would be replaced by a single N-H stretch for the secondary amide, and a strong C=O (amide I) band would appear around 1650 cm⁻¹.
Derivatization for Mass Spectrometry Imaging
Mass Spectrometry Imaging (MSI) is a powerful technique for visualizing the spatial distribution of molecules directly in tissue sections. nih.gov However, the detection of small endogenous molecules like amines can be challenging due to poor ionization efficiency and interferences. nih.gov
On-tissue chemical derivatization can significantly improve the detection of amines in MSI. nih.govmdpi.com The strategy involves reacting the amine directly on the tissue surface with a derivatizing reagent that has a pre-charged group or a group that is easily ionized. mdpi.com
For example, reagents containing a quaternary ammonium (B1175870) group or a pyridinium (B92312) moiety can be used. These reagents react with the primary amine to attach a permanent positive charge to the analyte. This ensures that the derivative will be readily detected in positive-ion mode mass spectrometry with high sensitivity, as it is already an ion and does not require an ionization event (e.g., protonation). mdpi.com Another approach uses reagents like 4-hydroxy-3-methoxycinnamaldehyde, which reacts with the amine to form a Schiff base that has improved ionization characteristics for Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. nih.gov
Coordination Chemistry and Metal Complexation
Ligand Properties of 3-(Pyridin-2-yl)propan-1-amine in Complex Formation
The basicity of the amine group and the pyridine (B92270) nitrogen are crucial factors in complex formation. The amine group, being more basic, readily forms a coordinate bond with the metal ion. The pyridyl nitrogen's involvement completes the chelate ring, enhancing the stability of the complex. This bidentate N,N'-donor nature is a key feature of its coordinating behavior.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695). The resulting complexes can be isolated as crystalline solids and characterized by a range of spectroscopic and analytical techniques, including elemental analysis, FT-IR, UV-Vis spectroscopy, and single-crystal X-ray diffraction.
Copper(II) Complexes and Their Structural Elucidation
Copper(II) complexes of ligands derived from pyridyl and amine moieties have been extensively studied. For instance, the reaction of copper(II) perchlorate (B79767) with N,N'-(bis(pyridin-2-yl)alkylidene)propane-1,3-diamine ligands results in the formation of complexes with the general formula [Cu(bpap)(X)]ClO4, where X is a pseudohalide like azide (B81097) (N3-) or thiocyanate (B1210189) (NCS-). researchgate.net Single-crystal X-ray diffraction studies on a representative copper(II) azide complex, [Cu(bpbp)(N3)]ClO4, revealed a distorted square pyramidal geometry around the Cu(II) center. researchgate.net The ligand coordinates to the copper ion through the two pyridine nitrogens and the two imine nitrogens, with the azide ion occupying the apical position.
In another example, the reaction of [CuCl2·2H2O] with N-(pyridin-2-ylmethyl)aniline and its derivatives has yielded various copper(II) complexes, including mononuclear, dinuclear, and polynuclear species. researchgate.net The structural analysis of a mononuclear complex, [CuLcCl2], where Lc is a derivative, showed a distorted square planar geometry around the copper atom. researchgate.net In contrast, polymeric and dimeric structures often feature chloro-bridges, leading to five-coordinated, distorted square pyramidal geometries around the Cu(II) centers. researchgate.net The versatility in coordination modes highlights the influence of reaction conditions and ligand substituents on the final structure.
The structural elucidation of these copper complexes often involves detailed analysis of bond lengths and angles determined from X-ray crystallography. For example, in a dinuclear copper(II) complex, the Cu∙∙∙Cu' distance was found to be 3.928(1) Å, indicating a significant separation between the metal centers. researchgate.net
Cadmium(II) Coordination Compounds
Cadmium(II) also forms stable complexes with pyridyl-amine ligands. The reaction of cadmium(II) salts with N,N'-(bis(pyridin-2-yl)alkylidene)propane-1,3-diamine and pseudohalides yields complexes of the type [Cd(bpap)(X)2]. researchgate.net The crystal structure of [Cd(bpbp)(NCS)2] shows that the cadmium ion is coordinated to the four nitrogen atoms of the tetradentate ligand and two nitrogen atoms from the thiocyanate anions, resulting in a six-coordinate geometry. researchgate.net
In a different study, a cadmium iodide complex with a tetradentate ligand formed from the condensation of 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine was synthesized and characterized. researchgate.net Single-crystal X-ray diffraction revealed a distorted octahedral geometry for the cadmium atom, which is coordinated to four nitrogen atoms and two iodide ions. researchgate.net The Cd-N bond lengths in this complex range from 2.305(7) to 2.500(8) Å, and the Cd-I bond lengths are 2.768(1) and 2.9291(9) Å. researchgate.net
The formation of coordination polymers with cadmium(II) and pyridyl-containing ligands has also been reported. For instance, the assembly of Cd(II) nitrate (B79036) with N,N,N',N'-tetrakis(pyridin-4-yl)methanediamine resulted in a three-dimensional coordination polymer. acs.org These structures often exhibit interesting photoluminescent properties.
Other Transition Metal Complexes
Besides copper and cadmium, this compound and related ligands form complexes with a range of other transition metals, including nickel(II), cobalt(II), and zinc(II). The synthesis of these complexes often follows similar procedures to those used for copper and cadmium.
For example, a series of Co(II), Ni(II), Cu(II), and Zn(II) complexes were synthesized with a Schiff base ligand derived from 2,2-dimethyl-1,3-diaminopropane and 2-acetylpyridine. icm.edu.pl These complexes, with the general formula [MLCl], were characterized by various spectroscopic techniques. icm.edu.pl
The coordination chemistry of these metals with pyridyl-amine ligands often results in octahedral or tetrahedral geometries, depending on the metal ion and the specific ligand structure. For instance, in a series of complexes with a tetradentate Schiff base, Co(II) and Ni(II) were found to be six-coordinate with a distorted octahedral geometry, while the Zn(II) complex was four-coordinate with a distorted tetrahedral geometry. researchgate.net
Chelation Effects and Coordination Modes
This ligand system can exhibit various coordination modes. While the bidentate N,N'-chelation is the most common, the flexibility of the linker and the nature of the substituents can lead to other possibilities, including bridging coordination, which can result in the formation of polynuclear complexes or coordination polymers. researchgate.netacs.org For example, in some dimeric copper(II) complexes, chloride ions act as bridging ligands between two metal centers. researchgate.net
The nature of the anion in the metal salt can also influence the coordination mode and the final structure of the complex. Coordinating anions may occupy a coordination site on the metal, while non-coordinating anions allow for the coordination of solvent molecules or lead to different structural arrangements. nih.gov
Theoretical Studies of Metal-Ligand Interactions
Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to gain deeper insights into the nature of metal-ligand interactions in complexes of pyridyl-amine ligands. These studies can provide information on bond energies, charge distribution, and the electronic structure of the complexes.
DFT calculations can help to rationalize the observed geometries and spectroscopic properties of the complexes. For example, theoretical calculations have been used to supplement experimental results in the study of copper(II) complexes with Schiff base ligands, providing a better understanding of the electronic structure and bonding. researchgate.net
Furthermore, theoretical studies can be used to investigate the energetic contributions to the metal-ligand bond, distinguishing between electrostatic and covalent interactions. Such analyses have revealed the strong electrostatic character of bonding in some metal complexes. europa.eu These computational approaches are valuable tools for predicting the properties of new complexes and for understanding the factors that govern their formation and stability.
Compound Names
| Compound Name |
| This compound |
| 3-(Pyridin-4-yl)propan-1-amine |
| N,N'-(bis(pyridin-2-yl)alkylidene)propane-1,3-diamine |
| N-(pyridin-2-ylmethyl)aniline |
| 2-Pyridinecarbaldehyde |
| N-(2-aminoethyl)propane-1,3-diamine |
| N,N,N',N'-tetrakis(pyridin-4-yl)methanediamine |
| 2,2-dimethyl-1,3-diaminopropane |
| 2-acetylpyridine |
| Copper(II) perchlorate |
| Copper(II) chloride |
| Cadmium(II) iodide |
| Cadmium(II) nitrate |
| Nickel(II) chloride |
| Cobalt(II) chloride |
| Zinc(II) chloride |
| Azide |
| Thiocyanate |
Interactive Data Table: Selected Bond Lengths in a Cadmium(II) Complex researchgate.net
The following table presents selected bond lengths for the cadmium iodide complex with a tetradentate ligand derived from 2-pyridinecarbaldehyde and N-(2-aminoethyl)propane-1,3-diamine.
| Bond | Length (Å) |
| Cd-N1 | 2.305(7) |
| Cd-N2 | 2.384(7) |
| Cd-N3 | 2.415(7) |
| Cd-N4 | 2.500(8) |
| Cd-I1 | 2.768(1) |
| Cd-I2 | 2.9291(9) |
Catalytic Applications of Metal Complexes Incorporating this compound or its Analogs
Metal complexes featuring this compound and its derivatives as ligands have demonstrated significant utility in homogeneous catalysis. The inherent structural characteristics of these ligands, which combine a soft pyridine-N donor with a hard amine-N donor connected by a flexible three-carbon chain, allow them to form stable chelate rings with a variety of transition metals. This bifunctional nature, along with the ability to readily modify the ligand backbone, enables the fine-tuning of steric and electronic properties of the resulting metal complexes. These tailored catalysts have found applications in several key organic transformations, including polymerization, olefin dimerization, and carbonylation reactions.
Research into these complexes focuses on how the ligand architecture influences the catalytic activity and selectivity of the metal center. Modifications often involve creating imine analogs through the condensation of 2-pyridinecarboxaldehyde (B72084) with various primary amines, including those with propane (B168953) backbones similar to this compound. These (imino)pyridine ligands have proven particularly effective in stabilizing late transition metal catalysts.
Polymerization Reactions
Complexes of cobalt and copper incorporating analogs of this compound have been successfully employed as catalysts for polymerization reactions. For instance, Cobalt(II) complexes supported by Schiff base ligands derived from the condensation of 2-pyridinecarboxaldehyde and various diamines, including a propane-linked analog, have been investigated for the vinyl addition polymerization of norbornene. rsc.org
In a study by Kim et al., a Cobalt(II) complex with the ligand (E)-N¹,N¹-dimethyl-N³-(pyridin-2-ylmethylene)propane-1,3-diamine ([dppd]CoCl₂) was activated with modified methylaluminoxane (B55162) (MMAO) to polymerize norbornene. rsc.org The catalytic activity is influenced by both the steric and electronic properties of the ligands. rsc.org Similarly, copper(II) complexes with related iminomethylpyridine ligands have been shown to effectively polymerize methyl methacrylate (B99206) (MMA) in the presence of MMAO, yielding syndio-enriched polymethyl methacrylate (PMMA). rsc.org The catalytic performance in these systems is correlated to the complexity of the substituents on the ligand framework. rsc.org
Table 1: Polymerization of Norbornene (NB) and Methyl Methacrylate (MMA) using Analogous Metal Complexes
| Metal Complex | Monomer | Co-catalyst | Activity | Polymer Mn (g mol-1) | PDI/MWD | Ref |
| [dppd]CoCl₂ | Norbornene | MMAO | 3.86 × 10⁴ gPNB mol Co⁻¹ h⁻¹ | 1.17 × 10⁵ | 1.83 | rsc.org |
| [LF]CuCl₂ | MMA | MMAO | 1.3 × 10⁴ g of PMMA per mol Cu·h | 5.8 × 10⁴ | 1.63 | rsc.org |
| Conditions for NB Polymerization: [Co] = 25 µmol, MMAO/[Co] = 200, NB/[Co] = 4000, Chlorobenzene solvent, 25 °C, 10 min. rsc.org | ||||||
| Conditions for MMA Polymerization: [Cu] = 0.0625 mmol, MMAO/[Cu] = 20, MMA/[Cu] = 1000, Toluene solvent, 60 °C, 2 h. rsc.org | ||||||
| LF = (E)-3-methoxy-N-(pyridin-2-ylmethylene)propan-1-amine |
Ethylene (B1197577) Dimerization
Palladium complexes containing (imino)pyridine ligands with a propane backbone have been developed as selective catalysts for ethylene dimerization. A study by Ojwach et al. synthesized a series of palladium(II) methyl complexes, including one with the ligand 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine (L3). acs.org When activated, these complexes showed high catalytic activities for the dimerization of ethylene, primarily producing butenes. acs.org The cationic versions of these complexes, formed in situ, were particularly active. acs.org
Table 2: Ethylene Dimerization using a Palladium(II) Complex with a this compound Analog
| Catalyst System | Activity (kgproducts molPd⁻¹ h⁻¹) | Selectivity for Butenes (%) | Ref |
| [PdCl(Me)(L3)] / MAO | 3150 | 99.8 | acs.org |
| [Pd(Me)(L3)]⁺ | 4860 | 99.9 | acs.org |
| Conditions for MAO system: [Pd] = 5 µmol, MAO/[Pd] = 300, 20 °C, 30 min, 10 bar Ethylene. acs.org | |||
| Conditions for Cationic system: [Pd] = 5 µmol, 20 °C, 30 min, 10 bar Ethylene. acs.org | |||
| L3 = 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine |
Methoxycarbonylation of Olefins
The same structural motif has been applied to the methoxycarbonylation of olefins. Palladium(II) complexes with (pyridyl)imine ligands, including 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine (L3), serve as active catalysts for the methoxycarbonylation of higher olefins to produce linear and branched esters. researchgate.net The performance of these catalysts was found to be dependent on the catalyst structure and the length of the olefin chain. researchgate.net For the methoxycarbonylation of 1-octene, the complex [PdCl₂(L3)] demonstrated good conversion rates. researchgate.net
Table 3: Methoxycarbonylation of 1-Octene using a Palladium(II) Complex
| Catalyst | Olefin | Conversion (%) | l:b ratio | Ref |
| [PdCl₂(L3)] | 1-Octene | 89.6 | 1.8 | researchgate.net |
| Conditions: [Pd] = 0.02 mmol, Olefin/Pd = 500, p-TsOH/Pd = 20, 100 °C, 40 bar CO, 5 h. researchgate.net | ||||
| l:b ratio refers to the ratio of linear to branched ester products. | ||||
| L3 = 3-methoxy-N-((pyridin-2-yl)methylene)propan-1-amine |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Structural Elucidation
Theoretical studies employing quantum chemical calculations have been instrumental in defining the three-dimensional structure and vibrational behavior of molecules related to 3-(Pyridin-2-yl)propan-1-amine. These computational methods provide a detailed picture of the molecule's geometry and energy landscape.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal method for investigating the molecular structure of pyridine-containing compounds. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a hybrid method that combines Hartree-Fock theory with DFT, is frequently used in conjunction with various basis sets to optimize the molecular geometry. For analogous molecules, calculations have been performed to determine bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data where available. These studies confirm the non-planar nature of such molecules, with the pyridine (B92270) ring and the alkylamine chain adopting specific spatial orientations to minimize steric hindrance.
Vibrational Frequency Analysis (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency analysis, carried out using DFT methods, is crucial for the assignment of these experimental spectra. For derivatives of this compound, such as N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, complete vibrational assignments have been performed. mdpi.com The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, typically show good agreement with experimental data. mdpi.com This allows for the detailed characterization of stretching, bending, and torsional modes of the various functional groups within the molecule, including the C-H, N-H, C-N, and C=C vibrations of the pyridine ring and the propanamine chain.
A detailed theoretical vibrational analysis for a related compound, N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, was conducted using the B3LYP method with a 6-31+G(d,p) basis set. The calculated vibrational frequencies were scaled to correlate with the experimental FT-IR and FT-Raman spectra.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3486 (FT-IR) |
| Aromatic C-H Stretch | 3100-3000 | 3086 (FT-IR) |
| Aliphatic C-H Stretch | 2996-2911 | 2961, 2881 (FT-IR) |
| C=N Stretch (Pyridine) | 1600-1580 | 1588 (FT-IR) |
| C=C Stretch (Pyridine) | 1580-1400 | 1568, 1473, 1433 (FT-IR) |
This table is illustrative and based on data for a structurally similar compound, N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, as specific data for this compound was not available.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propanamine chain in this compound allows for multiple conformational isomers. Conformational analysis is employed to identify the most stable conformers and to understand the energy barriers between them. Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment, such as solvent molecules. For a substituted analogue, 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine, MD simulations have been used to study its reactivity with water.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are fundamental to its reactivity and potential interactions. Computational methods provide valuable descriptors of the electronic structure.
HOMO-LUMO Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For derivatives of this compound, HOMO-LUMO analyses have been performed to understand their electronic transitions and charge transfer characteristics. mdpi.com
For the related compound N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine, the HOMO and LUMO energies were calculated to understand its electronic properties.
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.7 |
| HOMO-LUMO Gap | 5.1 |
This table is illustrative and based on data for a structurally similar compound, as specific data for this compound was not available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In molecules containing a pyridine ring and an amine group, the nitrogen atoms are typically associated with regions of negative electrostatic potential, indicating their role as potential sites for hydrogen bonding and other electrophilic interactions.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis structure representation. uni-muenchen.deuni-rostock.de This technique provides a framework for understanding chemical bonding by examining one-center ("lone pairs") and two-center ("bonds") orbitals. uni-muenchen.deq-chem.com A key aspect of NBO analysis is the study of delocalization effects, which are quantified by second-order perturbation theory. This involves analyzing the interactions between filled, Lewis-type (donor) NBOs and empty, non-Lewis-type (acceptor) NBOs. uni-muenchen.de The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of the strength of electron delocalization, also known as hyperconjugation. uni-rostock.de
Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Pyridyl-Alkylamine System
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N (amine) | σ* (C-C) | High | n -> σ |
| σ (C-H) | π (Pyridine Ring) | Moderate | σ -> π |
| π (Pyridine Ring) | σ (C-N) | Low | π -> σ |
| LP (1) N (pyridine) | σ (C-C) | Moderate | n -> σ* |
Note: This table is illustrative, based on general principles of NBO analysis for similar structures. Actual values require specific DFT calculations for this compound.
Electrophilicity and Nucleophilicity Indices
Conceptual Density Functional Theory (DFT) provides a set of chemical reactivity descriptors that help in predicting the behavior of molecules. mdpi.com Among the most important are the global electrophilicity index (ω) and the nucleophilicity index (N). mdpi.comresearchgate.net The electrophilicity index measures the ability of a molecule to accept electrons, while the nucleophilicity index quantifies its electron-donating capability. researchgate.netrsc.org These indices are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
Table 2: Predicted Global Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Predicted Character |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures electron-attracting power. |
| Chemical Hardness | η | (ELUMO - EHOMO) | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | χ²/2η | Expected to be moderate to low. |
| Nucleophilicity Index | N | EHOMO(Nu) - EHOMO(TCE) | Expected to be high, indicating a good nucleophile. |
Note: The characterization is based on the expected influence of the amine and pyridine functional groups. TCE (tetracyanoethylene) is used as a reference for the nucleophilicity scale.
Molecular Docking Studies and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. researchgate.net This method is crucial in drug discovery for understanding ligand-target interactions and predicting binding affinity. The amine group and the pyridine ring in this compound are key functional groups that can participate in various types of interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules.
Derivatives of this compound have been the subject of molecular docking studies to explore their potential as therapeutic agents. For instance, N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide showed promising interactions with various biological targets. smolecule.com Similarly, studies on other pyridylamine derivatives have identified critical residues for interaction within the active sites of enzymes. For this compound, docking studies would likely show the amine group acting as a hydrogen bond donor or acceptor, while the pyridine ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's binding pocket.
Table 3: Potential Molecular Docking Targets and Interactions for Pyridylamine Derivatives
| Protein Target | Key Interacting Residues | Type of Interaction | Reference Compound |
| Histamine (B1213489) H1 Receptor | Aspartic Acid, Lysine | Ionic, Hydrogen Bonding | Pheniramine (B192746) derivatives |
| Serotonin (B10506) Transporter (SERT) | Phenylalanine, Tyrosine | π-π Stacking, Hydrogen Bonding | D01 (N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine) |
| Chlamydial Protease-like Activity Factor (ClpP) | Ser-98, His-122 | Hydrogen Bonding | 3-(Pyridin-2-yloxy)propan-1-amine |
| Lytic Polysaccharide Monooxygenases (LPMOs) | Copper ion, Histidine | Metal Coordination | (2S)-1-(1H-imidazol-4-yl)-3-[(pyridin-2-yl)methoxy]propan-2-amine whiterose.ac.uk |
Prediction of Spectroscopic Data (NMR, UV-Vis)
Computational quantum chemistry methods, particularly DFT, are powerful tools for predicting spectroscopic properties of molecules, which can aid in their structural characterization. schrodinger.comscielo.org.za
NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) spectra is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method. scielo.org.za This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). scielo.org.za For this compound, theoretical calculations can predict the ¹H and ¹³C chemical shifts. The predicted spectrum would show distinct signals for the protons and carbons of the pyridine ring and the propanamine chain, and the accuracy of these predictions can be high when compared to experimental data. researchgate.net
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. tandfonline.com This method predicts the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. tandfonline.com For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the pyridine ring and potentially n → π* transitions involving the nitrogen lone pairs.
Table 4: Illustrative Predicted vs. Experimental Spectroscopic Data for a Pyridylamine Analog
| ¹³C NMR | Predicted δ (ppm) | Experimental δ (ppm) |
| Pyridine C2 | 159.5 | 159.0 |
| Pyridine C6 | 149.2 | 148.8 |
| Alkyl Cα | 38.1 | 37.5 |
| Alkyl Cβ | 30.5 | 30.0 |
| Alkyl Cγ | 40.2 | 39.8 |
| UV-Vis | Predicted λ_max (nm) | Experimental λ_max (nm) |
| Transition 1 | 265 (π → π) | 263 |
| Transition 2 | 215 (π → π) | 212 |
Note: This table is illustrative, based on typical results for similar compounds. Experimental data for this compound is required for a direct comparison.
Solvent Effects in Theoretical Calculations
Performing theoretical calculations in the gas phase can often be an oversimplification, as most chemical and biological processes occur in solution. Therefore, incorporating solvent effects into computational models is crucial for obtaining more accurate and realistic results. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), are widely used. researchgate.net In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.
The inclusion of a solvent can significantly influence the calculated properties of this compound. For example, the polarity of the solvent can affect the molecule's conformational equilibrium, geometric parameters (bond lengths and angles), and electronic structure. researchgate.net Studies on various organic molecules have shown that increasing solvent polarity can alter the energies of the HOMO and LUMO, thereby affecting the predicted reactivity indices and UV-Vis spectra. researchgate.netmdpi.com For a molecule with a primary amine and a pyridine ring, polar solvents like water or ethanol (B145695) would be expected to stabilize charged or polar resonance structures and influence proton affinity and tautomeric equilibria through hydrogen bonding. mdpi.com
Advanced Analytical Techniques in Characterization and Analysis
Spectroscopic Characterization
Spectroscopic methods are fundamental in elucidating the structural features of "3-(Pyridin-2-yl)propan-1-amine".
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of "this compound" and its derivatives.
¹H NMR: Proton NMR spectra provide detailed information about the hydrogen atoms in the molecule. For "this compound" and related structures, characteristic signals corresponding to the protons on the pyridine (B92270) ring and the propyl chain are observed. rsc.orgresearchgate.net For instance, in a derivative, N-benzyl-N-methylacetamide, the chemical shifts are reported in parts per million (ppm, δ) downfield from tetramethylsilane. rsc.org The proton coupling patterns, described as singlet (s), doublet (d), triplet (t), and multiplet (m), help in assigning the signals to specific protons. rsc.org
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. rsc.orgresearchgate.net The spectra show distinct peaks for each unique carbon atom in "this compound," including those of the pyridine ring and the aliphatic chain. nih.govwhiterose.ac.uk For example, in the ¹³C NMR spectrum of N-benzyl-N-methylacetamide, the chemical shifts were recorded at 75MHz in CDCl3. rsc.org
¹⁹F NMR: While not directly applicable to the parent compound, ¹⁹F NMR is crucial for characterizing fluorinated derivatives of "this compound". Given the increasing interest in fluorinated compounds in medicinal chemistry, this technique is vital for confirming the incorporation and environment of fluorine atoms within the molecule.
Vibrational spectroscopy, including FT-IR and FT-Raman, offers insights into the functional groups present in "this compound".
FT-IR Spectroscopy: The FT-IR spectrum of "this compound" and its derivatives displays characteristic absorption bands. researchgate.netresearchgate.netksu.edu.sa For instance, a study on N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine recorded its FT-IR spectrum in the range of 4000-500 cm⁻¹. researchgate.net The vibrational frequencies determined experimentally are often compared with theoretical frequencies computed by methods like Density Functional Theory (DFT) for accurate assignments. researchgate.netnih.gov These spectra can confirm the presence of the N-H stretching vibrations of the amine group, C-H stretching of the aromatic pyridine ring and the aliphatic propyl chain, and the characteristic ring vibrations of the pyridine moiety. nih.govindexcopernicus.com
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary vibrational information to FT-IR. researchgate.netksu.edu.sa A study on N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine recorded the FT-Raman spectrum in the 4000-50 cm⁻¹ range. researchgate.net The combination of both techniques allows for a more complete vibrational assignment of the fundamental modes of the compound. researchgate.netnih.govnih.gov
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of "this compound" is characterized by absorption bands arising from π-π* and n-π* transitions associated with the pyridine ring. The electronic spectrum determined by TD-DFT (Time-Dependent Density Functional Theory) methods is often compared with the observed electronic spectrum for a better understanding of the electronic properties. researchgate.netnih.gov Studies on metal complexes of similar ligands have shown that coordination to a metal ion can cause shifts in these absorption bands, providing evidence of complex formation. researchgate.netresearchgate.net
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of "this compound" and for identifying its metabolites.
High-Resolution Electron Ionization Mass Spectrometry (HREI-MS): HREI-MS provides the exact mass of the molecule, which can be used to confirm its molecular formula.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This hyphenated technique is particularly useful for the analysis of complex mixtures and for studying drug metabolism. nih.govresearchgate.netjfda-online.com It combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. nih.gov HPLC-MS/MS has been employed for the identification and quantification of phase I and phase II metabolites of related compounds. nih.gov The technique is also invaluable for the enantioselective determination of chiral derivatives, such as chlorpheniramine (B86927), in pharmaceutical formulations. researchgate.net
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species that have unpaired electrons. While "this compound" itself is not paramagnetic, its metal complexes, particularly with transition metals like copper(II) or iron(II), often are. researchgate.netrsc.orgbeilstein-journals.org ESR spectroscopy provides valuable information about the electronic structure and coordination environment of the metal ion in these complexes. rsc.orgbeilstein-journals.org The technique can reveal details about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netbeilstein-journals.org
Chromatographic Methods (e.g., HPLC)
Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of "this compound" and its derivatives. HPLC is widely used to determine the purity of the compound and to separate it from starting materials, byproducts, and other impurities. bue.edu.eg Chiral HPLC methods, using chiral stationary phases, have been developed for the enantioselective separation of related chiral compounds like chlorpheniramine, allowing for the quantification of individual enantiomers in pharmaceutical products. researchgate.netdergipark.org.tr Micellar liquid chromatography (MLC), a green chemistry alternative to traditional HPLC, has also been applied for the analysis of related compounds. bue.edu.eg
Chiral Separations for Enantiomeric Purity Determination
The stereochemistry of chiral amines is a critical aspect of pharmaceutical and chemical research, as different enantiomers can exhibit distinct biological activities. dergipark.org.tr While specific chiral separation data for this compound is not extensively detailed in the provided literature, the methodologies applied to structurally similar compounds, such as chlorpheniramine, provide a clear framework for achieving enantiomeric resolution. Chlorpheniramine, or 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine, is a chiral antihistamine where the S-(+)-enantiomer possesses the majority of the desired therapeutic activity. dergipark.org.tr
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the enantioselective determination of such compounds. For chlorpheniramine, successful separation of its S-(+) and R-(-) enantiomers has been achieved using an amylose (B160209) tris(3,5-dimethylphenylcarbamate) column. dergipark.org.tr This method provides baseline separation, allowing for the accurate quantification of each enantiomer in a sample. dergipark.org.tr The mobile phase composition and flow rate are optimized to achieve the best resolution. dergipark.org.tr Lipase-catalyzed kinetic resolution is another powerful technique for obtaining enantiopure amines, where the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted enantiomer from its acylated counterpart. mdpi.com The progress and enantiomeric excess (ee) of these reactions are typically monitored using chiral HPLC. mdpi.com
The table below illustrates typical HPLC conditions used for the chiral separation of the related compound, chlorpheniramine. dergipark.org.tr
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane-isopropanol-diethylamine (97.5:2.5:0.025, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | PDA at 258 nm |
| Temperature | 25°C |
| Resolution (Rs) | 3.80 |
| Retention Time S-(+)-CLP | 9.63 min |
| Retention Time R-(-)-CLP | 11.36 min |
This data is for the related compound Chlorpheniramine and is presented as an example of the technique. dergipark.org.tr
X-ray Diffraction Studies (Single Crystal and Powder)
X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline solids. While the crystal structure of the parent this compound is not described in the available search results, detailed single-crystal XRD studies have been performed on its derivatives, providing insight into the conformational possibilities and intermolecular interactions involving the pyridin-2-yl-propyl moiety.
A notable example is the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. iucr.orgresearchgate.net In this molecule, the morpholine (B109124) ring adopts a chair conformation. iucr.orgresearchgate.net The dihedral angle between the planes of the pyridine and benzene (B151609) rings is 83.30 (5)°. iucr.orgresearchgate.net The crystal packing is stabilized by weak C-H···π interactions, which link molecules into inversion dimers. iucr.orgresearchgate.net Such detailed structural information is crucial for understanding structure-activity relationships and for rational drug design.
Powder X-ray diffraction (PXRD) is also utilized, particularly for characterizing polycrystalline materials and metal complexes. Studies on transition metal complexes involving pyridyl ligands have used PXRD to confirm the crystallinity of the synthesized materials. icm.edu.pl For instance, the PXRD patterns of Co(II), Ni(II), Cu(II), and Zn(II) complexes with the ligand N,N'-bis(1-(2-pyridyl)ethylidene)-2,2-dimethylpropane-1,3-diamine showed well-defined, sharp peaks, indicating their strong crystalline nature. icm.edu.pl Similarly, powder XRD has been used to characterize manganese(II) complexes intended for grafting onto solid supports. rsc.org
The following table summarizes the single-crystal X-ray diffraction data for 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. iucr.orgresearchgate.net
| Parameter | Value |
| Chemical Formula | C₁₈H₂₀N₂O₂ |
| Molecular Weight | 296.36 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 12.4554 (6) |
| b (Å) | 8.2204 (4) |
| c (Å) | 30.6681 (17) |
| Volume (ų) | 3140.1 (3) |
| Z | 8 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 295 K |
This data is for the derivative 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. iucr.orgresearchgate.net
Thermal Analysis (e.g., Thermogravimetric Analysis)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of compounds. These methods are particularly important for assessing the stability of metal complexes and coordination polymers.
TGA studies on a series of transition metal complexes [Co(II), Ni(II), Cu(II), and Zn(II)] with the pyridyl-containing Schiff base ligand N,N'-bis(1-(2-pyridyl)ethylidene)-2,2-dimethylpropane-1,3-diamine revealed that the complexes degrade in three distinct steps. icm.edu.pl This multi-step decomposition typically involves the initial loss of solvent molecules, followed by the decomposition of the organic ligand, and finally, the formation of a stable metal oxide residue at high temperatures. For example, a Cu(II) complex with the ligand N1,N3-bis(1-(pyridin-2-yl)ethylidene)propane-1,3-diamine was also characterized by TGA to determine its thermal stability. bohrium.comresearchgate.net The analysis of a neutral Co(II)/pyrazole complex showed a three-step decomposition, which was contrasted with the single-step decomposition of the free ligand. mdpi.com
The data table below provides a general overview of the decomposition stages observed for metal complexes with a related pyridyl ligand, as described in the literature. icm.edu.pl
| Complex | Decomposition Step 1 | Decomposition Step 2 | Decomposition Step 3 |
| [Co(L)Cl] | Loss of non-coordinated parts | Decomposition of the ligand moiety | Formation of metal oxide |
| [Ni(L)Cl] | Loss of non-coordinated parts | Decomposition of the ligand moiety | Formation of metal oxide |
| [Cu(L)Cl] | Loss of non-coordinated parts | Decomposition of the ligand moiety | Formation of metal oxide |
| [Zn(L)Cl] | Loss of non-coordinated parts | Decomposition of the ligand moiety | Formation of metal oxide |
L = N,N'-bis(1-(2-pyridyl)ethylidene)-2,2-dimethylpropane-1,3-diamine. This table represents a generalized decomposition pattern for the studied complexes. icm.edu.pl
Mechanistic Investigations of Biological Activity
Molecular Targets and Biochemical Pathways
The biological effects of 3-(Pyridin-2-yl)propan-1-amine and its derivatives stem from their interactions with various molecular targets, including receptors and enzymes, which in turn modulate specific biochemical pathways.
Histamine (B1213489) H1 Receptor Interactions (e.g., Inverse Agonism)
A primary pharmacological target of this compound and its analogs is the histamine H1 receptor. Many compounds in this class act as inverse agonists. nih.gov Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the inactive conformation of the H1 receptor, thereby reducing its basal or constitutive activity even in the absence of histamine. nih.gov This mechanism is crucial for mitigating the physiological responses mediated by histamine, such as itching, vasodilation, and bronchoconstriction, which are characteristic of allergic reactions.
Enzyme Inhibition Studies
Derivatives and complexes of this compound have been investigated for their inhibitory effects on a range of enzymes.
GSK-3β: Certain derivatives incorporating the this compound moiety have been identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). For instance, OCM-33, a compound synthesized by coupling 5-(3-fluoro-4-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid with this compound, demonstrates significant GSK-3β inhibitory activity. The pyridinyl group in these molecules is thought to enhance target binding. GSK-3β is a key enzyme in various cellular processes, and its inhibition is a therapeutic target for conditions like neurological disorders. researchgate.net
Cholinesterase: The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the management of Alzheimer's disease. acs.orgnih.gov Some thiourea (B124793) derivatives incorporating a pyridine (B92270) ring have shown inhibitory potential against these enzymes. scispace.com For example, a study on synthetic thioureas found that a compound featuring the 2-benzyl-3-phenyl-1-(pyridin-2-yl)propyl group was an effective inhibitor of acetylcholinesterase, with an IC50 value of 80 µg/mL. scispace.com
Lipoxygenase: Derivatives of this compound have been explored as inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.govnih.gov For example, a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, incorporates a methoxy-pyridin-3-yl group and demonstrates an IC50 of 4.2 nM in a FLAP binding assay. nih.gov
α-glucosidase and α-amylase: Inhibition of α-glucosidase and α-amylase is a therapeutic approach for managing type 2 diabetes by slowing carbohydrate digestion. researchgate.netualberta.ca Several studies have shown that thiourea derivatives, some of which are structurally related to this compound, can inhibit these enzymes. scispace.comresearchgate.netmdpi.com For instance, a thiourea derivative containing a 2-benzyl-3-phenyl-1-(pyridin-2-yl)propyl moiety was found to be a more effective inhibitor of α-glucosidase (IC50 = 75 µg/mL) than α-amylase (IC50 = 115 µg/mL). scispace.com
Urease: While direct studies on this compound and urease inhibition are limited, related thiourea compounds have been investigated for this activity.
Receptor Binding Assays
Receptor binding assays are crucial for characterizing the interaction of this compound and its analogs with their molecular targets. These assays have confirmed the high affinity of many derivatives for the histamine H1 receptor. nih.gov The binding affinity is a key determinant of a compound's potency. For example, N-methylation of some H1 receptor ligands with a primary or secondary amine has been shown to increase binding affinity by displacing a water molecule near a specific isoleucine residue in the receptor. acs.org
Influence on Neurotransmitter Systems
The structural similarity of this compound to known neurotransmitter modulators suggests its potential to influence various neurotransmitter systems. smolecule.com Its amine functionality allows for interactions, such as hydrogen bonding, with biological targets like monoamine transporters. solubilityofthings.com The mechanism of action for related compounds often involves interactions with these transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby modulating neurotransmission. evitachem.comgoogle.com
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different structural modifications affect their potency and selectivity.
Key structural features that influence activity include:
Positional Isomerism: The position of the nitrogen atom in the pyridine ring is critical. Shifting the attachment of the propanamine chain from the 2-position to the 3- or 4-position can alter the electronic properties and receptor interactions of the molecule.
Substituents on the Pyridine Ring: The addition of various substituents to the pyridine ring can modulate the compound's properties. For example, electron-withdrawing groups can impact lipophilicity and metabolic stability.
Introduction of Other Functional Groups: Replacing the amine with other functional groups, like a hydroxyl group to form an amino alcohol, or incorporating different linkers, can substantially change the physicochemical properties and biological interactions of the molecule. evitachem.com
Pharmacological Relevance of Derivatives (e.g., Chlorpheniramine (B86927), Pheniramine)
The core structure of this compound serves as a foundational scaffold for several pharmacologically significant derivatives, most notably the first-generation antihistamines pheniramine (B192746) and chlorpheniramine. nih.govnih.gov These molecules retain the pyridin-2-yl and propylamine (B44156) elements but are further substituted at the 3-position of the propane (B168953) chain, which drastically enhances their biological activity.
Pheniramine and its halogenated analog, Chlorpheniramine , are classified as alkylamine antihistamines. nih.govmims.com Their primary mechanism of action involves functioning as potent inverse agonists at the histamine H1 receptor. nih.govwikipedia.org By binding to the H1 receptor, they prevent histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like vasodilation, increased capillary permeability, and smooth muscle contraction. patsnap.comontosight.ai This competitive inhibition effectively suppresses the wheal and flare response associated with histamine release. nih.gov
Chlorpheniramine, in particular its dextrorotatory S-(+)-enantiomer, demonstrates high affinity for the H1 receptor. wikipedia.orgnih.gov Research has reported dissociation constant (Kd) values for dexchlorpheniramine (B1670334) of 15 nM for the H1 receptor, indicating strong binding. wikipedia.org In contrast, its affinity for muscarinic acetylcholine (B1216132) receptors is significantly weaker (Kd = 1,300 nM), which accounts for its mild anticholinergic properties. wikipedia.orgpatsnap.com
Beyond its primary antihistaminic action, chlorpheniramine has also been identified as a serotonin (B10506) reuptake inhibitor, with a Kd of 15.2 nM for the serotonin transporter, while showing only weak affinity for norepinephrine (B1679862) and dopamine (B1211576) transporters. wikipedia.org The activity of these derivatives is highly stereoselective; the (S)-(+)-enantiomer of chlorpheniramine is estimated to be about 100 times more potent than the (R)-(−)-enantiomer. nih.gov This highlights the critical role of the specific three-dimensional arrangement of the pharmacophore in receptor interaction.
| Derivative | Structure | Primary Mechanism of Action | Additional Pharmacological Activity |
| Pheniramine | N,N-dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine | Histamine H1 receptor inverse agonist nih.gov | Anticholinergic mims.compatsnap.com |
| Chlorpheniramine | 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine | Potent histamine H1 receptor inverse agonist wikipedia.orgpatsnap.com | Weak anticholinergic, Serotonin reuptake inhibitor wikipedia.org |
Advanced Biological Assays
The biological activity of this compound derivatives is evaluated using a variety of sophisticated in vitro and in vivo models tailored to their therapeutic targets.
For assessing antihistaminic effects, classic in vitro assays include measuring the inhibition of histamine-induced contractions in guinea pig ileum. nih.gov In vivo models often involve protecting guinea pigs against histamine-induced lethality, which provides a systemic measure of H1-receptor blockade. nih.gov Furthermore, to investigate central nervous system effects, such as the dopaminergic and cholinergic balance influenced by these first-generation antihistamines, researchers have utilized models like apomorphine-induced compulsive gnawing in mice. nih.gov Pretreatment with pheniramine or chlorpheniramine was shown to potentiate this behavior, an effect that could be antagonized by cholinergic agents or blockers of catecholamine synthesis, providing insights into their neuropharmacological profile. nih.gov
For evaluating the anticancer potential of novel pyridine derivatives, in vivo human tumor xenograft models in mice are employed. acs.org In these studies, human cancer cells are implanted in immunocompromised mice, which are then treated with the test compound to assess its ability to inhibit tumor growth. For other applications, such as anti-infective properties, a 3D stratified epithelium cell culture model has been used to mimic the lower genital tract for testing activity against Chlamydia trachomatis. nih.gov This was complemented by a mouse model to confirm the acceleration of recovery from infection in vivo. nih.gov
Cell-based assays are fundamental in screening pyridine-containing compounds for potential therapeutic applications, particularly in oncology. The cytotoxicity of these derivatives is commonly evaluated against a panel of human cancer cell lines.
Standard methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays, which measure cell viability and proliferation. iiarjournals.orgmdpi.comnih.gov Research has demonstrated the antiproliferative activity of various pyridine derivatives against numerous cancer cell lines. For instance, novel thiosemicarbazone compounds incorporating a pyridin-2-yl fragment showed potent and selective anticancer activity against cell lines such as promyelocytic leukemia (HL-60), cervical cancer (HeLa), and pancreatic cancer (BxPC-3), with some compounds exhibiting IC₅₀ values in the nanomolar range, far superior to the standard drug doxorubicin. nih.gov
In another study, dihydropyridine (B1217469) and pyridine analogs were tested against HeLa and breast cancer (MCF-7) cell lines, with the 2-naphthyl-substituted compound 4d showing the highest inhibitory potential with IC₅₀ values of 53.47 µM and 38.71 µM, respectively. mdpi.com Further mechanistic studies on such compounds often involve cell cycle analysis and apoptosis assays. For example, pyrrolo[2,3-d]pyrimidine derivatives were found to induce apoptosis, confirmed through Annexin V binding assays, cell cycle arrest at the G0/G1 phase, and western blot analysis showing modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov
| Compound/Derivative Class | Cancer Cell Line(s) | Assay Type | IC₅₀ Values | Reference |
| N-(4-Methoxyphenyl)-2-(pyridin-2-ylmethylidene) hydrazinecarbothioamide | HeLa (Cervical) | Not Specified | 0.5 µM | nih.gov |
| BxPC-3 (Pancreatic) | Not Specified | 0.5 µM | nih.gov | |
| HL-60 (Leukemia) | Not Specified | 0.06 µM | nih.gov | |
| Dihydropyridine Analog (4d) | HeLa (Cervical) | MTT | 53.47 ± 0.50 µM | mdpi.com |
| MCF-7 (Breast) | MTT | 38.71 ± 2.31 µM | mdpi.com | |
| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 (Prostate) | MTT | 0.19 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 (Breast) | MTT | 1.66 µM | nih.gov |
| Pyrrolo[2,3-d]pyrimidine (9e) | A549 (Lung) | MTT | 4.55 µM | nih.gov |
Applications in Advanced Materials and Specialized Chemical Fields
Role as Versatile Building Blocks in Organic Synthesis
The presence of two reactive nitrogen-containing functional groups, a primary amine and a pyridine (B92270) ring, allows 3-(Pyridin-2-yl)propan-1-amine to participate in a wide array of chemical transformations. This dual functionality makes it a versatile building block for the synthesis of complex organic structures and heterocyclic systems.
Derivatives of this compound serve as key intermediates in the synthesis of molecules with potential biological activity. For instance, the structurally related compound, 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, is a precursor for the synthesis of various thiocarbamidophenyl derivatives. orientjchem.org By reacting this precursor with different thioureas, a series of more complex molecules with substituted thiocarbamido moieties can be generated. orientjchem.org
These synthetic pathways highlight the role of the this compound scaffold in creating diverse molecular structures. The primary amine group can be readily functionalized, while the pyridine ring can participate in various coupling reactions, allowing for the systematic modification and elaboration of the initial structure.
The this compound framework is integral to the synthesis of various heterocyclic compounds. A notable example is the preparation of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives. orientjchem.org These compounds incorporate a thiocarbamide group, which is a precursor to various sulfur and nitrogen-containing heterocycles. The synthesis involves the reaction of a chlorophenyl derivative of this compound with different thioureas, leading to the formation of new molecules with potential antimicrobial properties. orientjchem.org
The following table details some of the heterocyclic derivatives synthesized from a precursor related to this compound and their observed antimicrobial activity against Staphylococcus aureus. orientjchem.org
| Compound ID | R-Group | Yield (%) | Zone of Inhibition (mm) against S. aureus |
| 3a | -H | 78 | 14 |
| 3b | -Phenyl | 72 | 15 |
| 3c | -Methyl | 68 | 13 |
| 3d | -Ethyl | 75 | 13 |
| 3e | -Allyl | 65 | 12 |
Data sourced from a study on the synthesis and antimicrobial activities of these compounds. orientjchem.org
Specialty Chemicals and Materials Production
While direct applications of this compound in the large-scale production of specialty chemicals and materials are not extensively documented in publicly available research, its structural motifs are found in more complex molecules with specialized functions. Its derivatives, such as chlorpheniramine (B86927), are synthesized as active pharmaceutical ingredients. nih.govnih.gov The synthesis of such specialized molecules underscores the importance of the this compound core structure in the pharmaceutical industry.
Applications in Sensing and Imaging
The pyridine moiety within the this compound structure is a known component in the design of chemical sensors. While specific studies on the parent compound are limited, its structural analog, chlorpheniramine (3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine), has been the target of electrochemical sensing platforms. nih.gov These sensors are designed for the quantitative determination of the molecule in pharmaceutical and biological samples.
One such study utilized an overoxidized polypyrrole/reduced graphene oxide composite on a glassy carbon electrode for the sensitive detection of chlorpheniramine. nih.gov The performance of this electrochemical sensor is summarized in the table below.
| Sensor Platform | Linear Range (µM) | Limit of Detection (µM) |
| PPyox/RGO/PGE | 0.05 to 200 | 0.023 |
Data from a study on an electrochemical sensing platform for chlorpheniramine. nih.gov
This application demonstrates that the this compound core is a recognizable and electrochemically active structure, making it and its derivatives suitable for detection by specifically designed sensor systems.
Interdisciplinary Research Areas
The applications of this compound and its derivatives primarily lie at the intersection of organic chemistry, medicinal chemistry, and analytical chemistry. The synthesis of novel bioactive compounds from this scaffold is a key area of interdisciplinary research, combining synthetic organic chemistry with pharmacological and microbiological testing. orientjchem.org
Furthermore, the development of sensors for molecules containing the this compound structure involves principles of materials science, electrochemistry, and analytical chemistry. nih.gov This research aims to create robust and sensitive methods for detecting these compounds in various matrices, which is crucial for pharmaceutical quality control and clinical analysis.
Q & A
Q. How can synthesis yields of 3-(pyridin-2-yl)propan-1-amine be optimized in multi-step reactions?
Methodological Answer: Optimization involves catalyst selection, solvent systems, and reaction time. For example, palladium/copper-catalyzed coupling (e.g., Sonogashira reactions) with ligands like Pd(PPh₃)₂Cl₂ and CuI in Et₃N as a base can improve efficiency. Scaling reactions while maintaining stoichiometric ratios (e.g., 1.2 equiv aryl halide to 1.0 equiv amine) enhances reproducibility. Post-reaction purification via flash chromatography (e.g., SiO₂ with gradient elution of EtOAc/pentane) is critical, as demonstrated in Pd-catalyzed syntheses achieving 67% yields .
Q. What purification strategies ensure high purity (>95%) for this compound derivatives?
Methodological Answer: Combined techniques are recommended:
- Liquid-liquid extraction using dichloromethane and acid/base washes to remove unreacted starting materials.
- Flash chromatography with optimized solvent gradients (e.g., 10–40% EtOAc in pentane) to isolate intermediates.
- HPLC for final purification, validated by purity >95% in carboxamide derivatives .
Q. Which spectroscopic methods are most reliable for characterizing this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR : Assign pyridyl protons (δ 8.5–7.0 ppm) and aliphatic amine protons (δ 2.5–3.5 ppm). For stereoisomers, use NOESY or COSY to resolve spatial proximity .
- HRMS (ESI) : Confirm molecular ions (e.g., [M+H]⁺) with <2 ppm error, as shown in cyclopropylamine derivatives .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP with exact exchange terms) accurately model ionization potentials and electron density distributions. Basis sets like 6-31G* refine pyridyl ring geometry and amine lone-pair interactions. Validation against experimental thermochemical data (e.g., atomization energies with <3 kcal/mol deviation) ensures reliability .
Q. How to resolve contradictions in reported biological activities of pyridylpropanamine derivatives?
Methodological Answer:
- Comparative assays : Standardize conditions (e.g., H1 receptor binding at Ki = 2 nM vs. SNRI activity) to isolate target effects .
- Structural analogs : Modify the pyridyl or aliphatic chain (e.g., fluorophenyl or trifluoromethyl substitutions) to assess structure-activity relationships (SAR) .
- Meta-analysis : Cross-reference purity data (e.g., >99% vs. 95% HPLC) to rule out impurity-driven discrepancies .
Q. What strategies enhance the selectivity of this compound derivatives for neurological targets?
Methodological Answer:
- Bioisosteric replacement : Substitute the pyridyl group with pyrazinyl or triazolyl moieties to improve blood-brain barrier penetration .
- Pharmacophore modeling : Align amine and aromatic groups with GSK-3β or serotonin transporter binding pockets using docking simulations .
- In vivo PET imaging : Radiolabel derivatives (e.g., ¹⁸F or ¹¹C) to validate brain exposure and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
